molecular formula C14H12ClN3O2S B5872240 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5872240
M. Wt: 321.8 g/mol
InChI Key: DEJYEZWZOQABSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in forming metal complexes and exhibiting biological activities.

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:

    Reagent-grade chemicals: Ensuring high purity for optimal results.

    Solvent: Acetone is commonly used.

    Temperature: The reaction is usually carried out at room temperature.

    Reaction time: The process may take several hours to complete.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.

    Complexation: It forms complexes with transition metals like cobalt, nickel, and copper.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and metal ions. The thiourea moiety can chelate metal ions, affecting their biological availability and activity. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological effects .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of metal complexes it can form, which contribute to its varied applications in scientific research.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-20-11-5-3-2-4-10(11)13(19)18-14(21)17-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJYEZWZOQABSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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